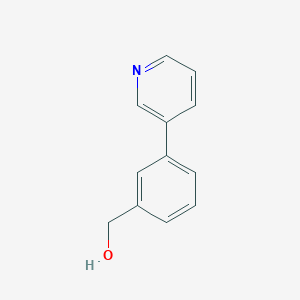

(3-pyridin-3-ylphenyl)methanol

Description

(3-pyridin-3-ylphenyl)methanol is a heterocyclic compound that incorporates two fundamental and highly significant chemical moieties: a pyridine (B92270) ring and a phenyl methanol (B129727) group. Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of natural products, including alkaloids and vitamins. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and its capacity to engage in various biological interactions. researchgate.net Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govsciencepublishinggroup.com

Concurrently, phenyl methanol (benzyl alcohol) derivatives are versatile intermediates in organic synthesis. lookchem.com The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a reactive site that can undergo a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and esterification. vulcanchem.com This reactivity makes phenyl methanol derivatives valuable building blocks for constructing more complex molecular architectures. The compound this compound, therefore, merges the rich pharmacological potential of the pyridine ring with the synthetic flexibility of the phenyl methanol unit.

The significance of this compound in modern organic synthesis lies primarily in its utility as a versatile scaffold and building block. Its structure, featuring a reactive hydroxyl group and a nucleophilic pyridine nitrogen, allows for a multitude of chemical modifications. This dual reactivity enables chemists to introduce diverse functional groups and build larger, more elaborate molecules.

In the realm of chemical discovery, this compound serves as a key starting material or intermediate for creating novel compounds with potential therapeutic applications. For instance, the core structure of pyridinyl-phenyl is a recognized pharmacophore. Research into related structures has led to the development of new classes of antibacterial agents. google.com Specifically, derivatives such as 3-{4-(Pyridin-3-Yl) Phenyl}-5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-ones have been synthesized and investigated for their antibacterial properties. google.com Furthermore, the pyridin-3-yl-phenyl framework has been incorporated into urea-based compounds that have demonstrated significant antiproliferative activity against various human cancer cell lines. mdpi.com The synthesis of these complex derivatives underscores the role of this compound and analogous structures as foundational elements in the discovery of new biologically active agents.

Research involving this compound has predominantly followed a trajectory focused on its application as an intermediate in the synthesis of more complex molecules for medicinal chemistry. The compound itself is not typically the final product but rather a crucial stepping stone. Its availability from chemical suppliers facilitates its use in various research and development projects. americanelements.comapolloscientific.co.uk

The primary research interest has been in leveraging its structure to create libraries of new chemical entities for biological screening. A significant research path involves its use in constructing compounds targeting diseases like cancer. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their ability to inhibit the growth of numerous cancer cell lines, with some showing potent activity. mdpi.com Another important trajectory is its implicit role in the development of novel antibiotics. The pyridyl-phenyl-oxazolidinone scaffold has been explored for its potential to combat bacterial infections, addressing the critical need for new antibacterial agents. google.com These research avenues highlight a clear and consistent theme: the strategic use of the this compound framework to access complex molecules with significant potential in drug discovery.

Chemical Data

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 85553-54-4 | americanelements.comapolloscientific.co.uk |

| Molecular Formula | C₁₂H₁₁NO | chemical-suppliers.eu |

| Molecular Weight | 185.22 g/mol | apolloscientific.co.uk |

| IUPAC Name | [3-(Pyridin-3-yl)phenyl]methanol | apolloscientific.co.uk |

| Synonyms | 3-(Pyridin-3-yl)benzyl alcohol, 3-[3-(Hydroxymethyl)phenyl]pyridine | apolloscientific.co.uk |

| MDL Number | MFCD06797488 | apolloscientific.co.uk |

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

(3-pyridin-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEWOWFVTBBHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383796 | |

| Record name | [3-(Pyridin-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-54-4 | |

| Record name | [3-(Pyridin-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyridin 3 Ylphenyl Methanol

Established Synthetic Pathways and Methodological Refinements

The construction of the biaryl scaffold of (3-pyridin-3-ylphenyl)methanol relies on well-established carbon-carbon bond-forming reactions, often followed by or incorporating the reduction of a functional group to the desired hydroxymethyl group.

Multi-step Convergent and Divergent Synthesis Approaches

Synthetic strategies towards this compound and its derivatives can be categorized as either convergent or divergent.

In a convergent synthesis , the two aromatic rings, a pyridine (B92270) derivative and a phenyl derivative, are synthesized or functionalized separately before being coupled in a final key step. This approach allows for the independent and efficient preparation of complex fragments, which are then assembled to form the final product. For instance, a common convergent strategy involves the coupling of a pre-functionalized pyridine species with a phenylmethanol derivative.

A divergent synthesis , on the other hand, starts from a common intermediate that is subsequently elaborated to produce a variety of related compounds. For example, a central biaryl core could be synthesized and then subjected to various functional group transformations to yield this compound and its analogues. This approach is particularly useful for creating a library of compounds for screening purposes. A series of dyes for dye-sensitized solar cells were synthesized using a facile convergent/divergent method, highlighting the flexibility of these approaches in generating diverse molecular structures. researchgate.net

Organometallic Coupling Reactions in this compound Synthesis

Organometallic coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura cross-coupling reaction is one of the most reliable and widely used methods. This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a halogenated phenylmethanol derivative, or vice versa.

A typical Suzuki-Miyaura coupling for the synthesis of a related compound, (3-(6-nitropyridin-3-yl)phenyl)methanol, involves reacting a 6-nitropyridin-3-yl halide with 3-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst and a base. This methodology can be adapted for the synthesis of this compound by using a 3-halopyridine and 3-(hydroxymethyl)phenylboronic acid.

Another powerful organometallic method is the Negishi cross-coupling, which utilizes organozinc reagents. These reactions often exhibit high functional group tolerance and can be performed under mild conditions. uni-muenchen.de

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and purity of the desired product in these coupling reactions.

| Reaction | Reactants | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid) and organohalide | Palladium-based (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild reaction conditions. |

| Negishi Coupling | Organozinc reagent and organohalide | Palladium or Nickel-based | High reactivity and selectivity. uni-muenchen.de |

Reductive Transformations in the Preparation of this compound

The hydroxymethyl group of this compound is often introduced through the reduction of a corresponding aldehyde or carboxylic acid derivative. This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for the selective reduction of aldehydes and ketones to alcohols. rsc.org For instance, if the biaryl coupling reaction is performed with a formyl group present on the phenyl ring, a subsequent reduction with NaBH₄ would yield the target alcohol.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and carboxylic acids to alcohols. However, its high reactivity necessitates careful control of reaction conditions.

A one-pot, four-step chemoenzymatic sequence has been described for the synthesis of related primary alcohols, which involves the reduction of a thioester to an aldehyde, followed by a Suzuki-Miyaura coupling and subsequent reduction to the alcohol. rsc.org This highlights the integration of reductive steps within multi-step synthetic sequences.

Novel Catalytic Methods in this compound Preparation

Recent advancements in catalysis offer new and more efficient routes for the synthesis of this compound and its analogues, focusing on improved efficiency, selectivity, and sustainability.

Transition Metal Catalysis for C-C and C-O Bond Formation

Transition metal catalysis remains a vibrant area of research for the synthesis of complex organic molecules. rsc.orgnih.gov Beyond the established cross-coupling reactions, novel catalytic systems are being developed for direct C-H activation and functionalization, which could provide more atom-economical routes to biaryl compounds. rsc.org

For instance, catalysts based on metals like rhodium and cobalt have been employed in C-H functionalization/annulation cascades to construct heterocyclic systems. nih.gov While not directly reported for this compound itself, these methodologies hold promise for future synthetic applications.

The development of new ligands for transition metal catalysts is also crucial for improving their activity and selectivity. researchgate.net Ligand design can influence the electronic and steric properties of the catalyst, enabling challenging transformations.

Organocatalysis in Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its chiral analogues is an important area of research, particularly for applications in medicinal chemistry. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. acs.orgresearchgate.net

Organocatalysts can be designed to create chiral environments that favor the formation of one enantiomer of a product over the other. For example, chiral organocatalysts could be employed in the asymmetric reduction of a prochiral ketone precursor to a chiral secondary alcohol.

Although specific examples of organocatalytic synthesis of chiral analogues of this compound are not extensively documented in the provided search results, the principles of organocatalysis are well-established for the stereoselective synthesis of a wide range of chiral alcohols and amines. researchgate.netmdpi-res.comnih.gov The application of these methods to the synthesis of chiral derivatives of this compound represents a promising future direction.

| Catalysis Type | Key Features | Potential Application for this compound |

| Transition Metal Catalysis | High efficiency in C-C and C-O bond formation, potential for direct C-H activation. rsc.orgnih.gov | Direct arylation of pyridine or phenylmethanol derivatives. |

| Organocatalysis | Metal-free, enables stereoselective transformations. acs.orgresearchgate.net | Asymmetric synthesis of chiral analogues of this compound. |

Green Chemistry Principles in this compound Synthesis

Traditional Suzuki-Miyaura couplings often rely on volatile and potentially toxic organic solvents. Modern approaches are increasingly shifting towards solvent-free conditions or the use of water as a benign reaction medium. researchgate.netresearchgate.neted.gov

Solvent-Free Synthesis: Mechanochemical methods, where the reaction is induced by grinding solid reactants together, represent a frontier in solvent-free synthesis. organic-chemistry.orgnih.govrsc.org This technique can lead to higher yields in shorter reaction times and simplifies product purification by eliminating the need for solvent removal. For the synthesis of this compound, a solvent-free approach would involve the solid-state mixing of a suitable 3-halobenzyl alcohol derivative with a pyridine-3-boronic acid derivative in the presence of a palladium catalyst and a solid base. Microwave-assisted synthesis is another prominent solvent-free method that can significantly accelerate reaction rates. organic-chemistry.org

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura reaction can be effectively performed in aqueous media, often with the aid of water-soluble catalysts or phase-transfer agents to overcome the poor water solubility of organic reactants. researchgate.netnih.govacs.org The use of aqueous conditions not only enhances the safety profile of the synthesis but can also facilitate catalyst recycling and product separation. acs.org

Illustrative Conditions for Green Suzuki-Miyaura Reactions Applicable to this compound Synthesis

| Parameter | Solvent-Free (Mechanochemical) | Aqueous Conditions |

| Catalyst | PEPPSI-iPr, Pd/C | Water-soluble Pd(II)-sulfosalan complex, Pd/SPhos |

| Base | K₂CO₃ (solid) | K₂CO₃, K₃PO₄ (aqueous solution) |

| Temperature | Ambient or with microwave heating (e.g., 110°C) | 37°C to 100°C |

| Reaction Time | Minutes to a few hours | Hours |

| Advantages | No solvent waste, rapid reaction, easy purification | Non-toxic solvent, improved safety, potential for catalyst recycling |

This table presents illustrative conditions based on reported green Suzuki-Miyaura reactions for similar biaryl compounds and does not represent experimentally verified data for this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgacs.org High atom economy is crucial for minimizing waste and creating more sustainable chemical processes. researchgate.netacs.orgnih.gov

In the context of synthesizing this compound, the choice of reactants for the Suzuki-Miyaura coupling significantly impacts the atom economy. For instance, using aryl chlorides as starting materials is preferable to aryl bromides or iodides from an atom economy perspective due to the lower atomic weight of chlorine. However, the higher reactivity of bromides and iodides often makes them the more common choice despite their lower atom economy.

Reaction efficiency is another critical factor, encompassing not only the chemical yield but also the turnover number (TON) and turnover frequency (TOF) of the catalyst. A high TON indicates that a small amount of catalyst can produce a large amount of product, which is economically and environmentally beneficial. Research into highly active palladium catalysts, including those based on N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands, aims to maximize reaction efficiency. nih.govnanochemres.orgacs.orgeie.gr

Illustrative Comparison of Atom Economy for Different Suzuki-Miyaura Reactants for this compound Synthesis

| Aryl Halide Reactant | Boronic Acid Reactant | Leaving Group | Molecular Weight of Byproducts | Theoretical Atom Economy (%) |

| 3-Chlorobenzyl alcohol | Pyridine-3-boronic acid | HCl | 36.46 g/mol | Higher |

| 3-Bromobenzyl alcohol | Pyridine-3-boronic acid | HBr | 80.91 g/mol | Intermediate |

| 3-Iodobenzyl alcohol | Pyridine-3-boronic acid | HI | 127.91 g/mol | Lower |

This table provides a qualitative comparison and illustrative data. The actual atom economy would depend on the specific base and other reagents used.

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch manufacturing in the pharmaceutical and fine chemical industries. seqens.comcontractpharma.comresearchgate.netsterlingpharmasolutions.comasynt.com In a flow process, reactants are continuously pumped through a reactor where the chemical transformation occurs, and the product is collected at the outlet. This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgrsc.orgresearchgate.netbcrec.id

For the synthesis of this compound, a multi-step continuous flow process can be envisioned. rsc.orgresearchgate.netbeilstein-journals.org The first step would involve a Suzuki-Miyaura coupling in a packed-bed reactor containing a heterogeneous palladium catalyst. mdpi.com The output stream from this reactor, containing the intermediate biaryl, could then be directly fed into a second reactor for the subsequent chemical transformation, such as the reduction of a carbonyl group to the final methanol (B129727) functionality. The use of heterogeneous catalysts in packed-bed reactors is particularly advantageous as it simplifies catalyst separation and reuse. contractpharma.com

Hypothetical Parameters for a Continuous Flow Synthesis of this compound

| Parameter | Value |

| Reactor Type | Packed-bed reactor (for Suzuki-Miyaura), Tubular reactor (for reduction) |

| Catalyst | Heterogeneous Pd on a solid support (e.g., Pd/C) |

| Flow Rate | Variable, to control residence time |

| Temperature | Optimized for each reaction step (e.g., 70-150°C for coupling) |

| Pressure | Can be elevated to increase reaction rates and prevent solvent boiling |

| Advantages | High throughput, consistent product quality, enhanced safety, potential for automation |

This table outlines hypothetical parameters for a continuous flow synthesis of this compound based on established principles for similar biaryl syntheses.

The integration of flow chemistry in the production of this compound holds the promise of a more efficient, safer, and sustainable manufacturing process, aligning with the future direction of the chemical industry. figshare.com

Chemical Reactivity and Reaction Mechanisms of 3 Pyridin 3 Ylphenyl Methanol

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in (3-pyridin-3-ylphenyl)methanol is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature governs its susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom, and its protonated form under acidic conditions, strongly withdraws electron density from the ring, making it less nucleophilic. When substitution does occur, it is directed primarily to the C-3 and C-5 positions, which are meta to the nitrogen atom and are the least deactivated positions.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Predominantly 5-nitro-(3-pyridin-3-ylphenyl)methanol, with potential for some nitration on the phenyl ring depending on conditions. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Primarily 5-bromo- or 5-chloro-(3-pyridin-3-ylphenyl)methanol. |

| Sulfonation | SO₃/H₂SO₄ | Mainly this compound-5-sulfonic acid. |

This table presents expected reactivity based on general principles of electrophilic aromatic substitution on 3-substituted pyridines. Specific experimental data for this compound is limited in publicly available literature.

Nucleophilic Additions and Substitutions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. These reactions often require activation of the ring, for instance, by N-alkylation or N-oxidation, which further enhances its electrophilicity.

Nucleophilic addition to the neutral pyridine ring of this compound is generally difficult. However, upon quaternization of the pyridine nitrogen, the ring becomes highly activated towards nucleophilic attack. Studies on related 3-substituted pyridinium (B92312) salts have shown that nucleophiles preferentially add to the C-2 and C-6 positions. nih.gov For this compound, steric hindrance from the phenylmethanol group at C-3 might influence the regioselectivity of the attack, potentially favoring the C-6 position.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound would require the presence of a good leaving group at an activated position (C-2, C-4, or C-6). Without such a leaving group, this reaction is not a primary reactivity pathway for the parent molecule.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.org The resulting this compound N-oxide exhibits altered reactivity. The N-oxide group is activating for electrophilic substitution at the C-4 position and can also facilitate nucleophilic substitution at the C-2 and C-6 positions by acting as a good leaving group after activation. scripps.eduorganic-chemistry.org

Quaternization: The pyridine nitrogen can be alkylated by reacting with alkyl halides (e.g., methyl iodide) or other alkylating agents to form a quaternary pyridinium salt. ontosight.aimdpi.com This reaction significantly increases the electron-deficient character of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. The quaternization of pyridines can be influenced by the steric and electronic nature of the substituents. mdpi.comsrce.hr For this compound, the reaction is expected to proceed readily.

Reactivity of the Phenyl Substituent

The phenyl ring in this compound behaves as a typical substituted benzene ring, and its reactivity is influenced by the two substituents: the pyridin-3-yl group and the hydroxymethyl group.

Functionalization via Aromatic Substitution Reactions

The positions ortho to the hydroxymethyl group (C-2' and C-6') and the position para to it (C-4') are activated. The positions ortho to the pyridin-3-yl group (C-2' and C-4') and the position para to it (C-6') are deactivated. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxymethyl group, with potential for some substitution at the position meta to the pyridin-3-yl group. The precise outcome can be complex and may lead to a mixture of isomers.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Mixture of isomers, with substitution likely at positions ortho and para to the hydroxymethyl group. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Mixture of isomers, with substitution likely at positions ortho and para to the hydroxymethyl group. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Complex mixtures are expected due to the presence of both activating and deactivating groups, and potential for side reactions with the hydroxyl and pyridine functionalities. |

This table presents expected reactivity based on general principles of electrophilic aromatic substitution on substituted benzenes. Specific experimental data for this compound is limited in publicly available literature.

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this compound, both the pyridine nitrogen and the hydroxyl group of the hydroxymethyl substituent can act as directing metalating groups (DMGs).

The pyridine nitrogen can direct lithiation to the C-2 and C-4 positions of the pyridine ring. clockss.orgharvard.edu However, the hydroxyl group of the hydroxymethyl substituent on the phenyl ring can also direct metalation to the ortho positions of the phenyl ring (C-2' and C-6'). The outcome of a directed metalation reaction will depend on the choice of the organometallic base, the solvent, and the temperature. uwindsor.ca

Reactivity of the Benzylic Hydroxyl Group

The hydroxyl group attached to the benzylic carbon in this compound is a primary site of chemical reactivity. This section explores its participation in esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

The benzylic hydroxyl group of this compound and its analogs can readily undergo esterification. This reaction typically involves treatment with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. For instance, the hydroxyl group of similar benzylic alcohols can react with acylating agents like acetyl chloride or benzoyl chloride to form the corresponding esters. The use of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate these reactions. While specific data for the direct esterification of this compound is not extensively documented in publicly available literature, the reactivity is analogous to other benzylic alcohols.

Etherification, the formation of an ether linkage, can also be achieved at the benzylic position. This can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 1: Representative Esterification Reactions of a Structurally Similar Compound, (3-(5-Methylpyridin-2-yl)phenyl)methanol (B3080832)

| Reagent | Product | Catalyst | Yield (%) |

| Acetyl chloride | (3-(5-Methylpyridin-2-yl)phenyl)methyl acetate (B1210297) | Pyridine | ~85 |

| Benzoyl chloride | (3-(5-Methylpyridin-2-yl)phenyl)methyl benzoate (B1203000) | DMAP | ~78 |

Oxidation Reactions and Subsequent Aldehyde/Carboxylic Acid Formation

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orglibretexts.org The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgresearchgate.net For a structurally related compound, (3-(5-methylpyridin-2-yl)phenyl)methanol, oxidation with PCC in dichloromethane at room temperature yields the corresponding aldehyde in approximately 60% yield.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions, will oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com This transformation proceeds through the intermediate aldehyde, which is further oxidized. masterorganicchemistry.com For example, the oxidation of (3-(5-methylpyridin-2-yl)phenyl)methanol with KMnO₄ under acidic reflux conditions results in the formation of (3-(5-methylpyridin-2-yl)phenyl)carboxylic acid with a yield of about 75%.

Table 2: Oxidation Reactions of a Structurally Similar Compound, (3-(5-Methylpyridin-2-yl)phenyl)methanol

| Reagent | Product | Conditions | Yield (%) |

| Pyridinium chlorochromate (PCC) | (3-(5-Methylpyridin-2-yl)phenyl)formaldehyde | Dichloromethane, room temp | ~60 |

| Potassium permanganate (KMnO₄)/H₂SO₄ | (3-(5-Methylpyridin-2-yl)phenyl)carboxylic acid | Acidic, reflux | ~75 |

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate substitution, it is often converted into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com

Once the tosylate is formed, it can readily undergo nucleophilic substitution with a variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding benzyl (B1604629) azide. This two-step sequence allows for the introduction of a wide range of functional groups at the benzylic position. For the related compound (3-(5-methylpyridin-2-yl)phenyl)methanol, tosylation followed by substitution with sodium azide yields the azide derivative.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions provides valuable insight into the reactivity of this compound and allows for the optimization of reaction conditions.

Reaction Pathway Elucidation Using Spectroscopic Methods

Spectroscopic techniques are invaluable for elucidating reaction pathways. For the oxidation of benzylic alcohols, techniques like in-situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the alcohol's characteristic O-H stretch and the appearance of the carbonyl C=O stretch of the aldehyde or carboxylic acid product. researchgate.net For instance, in the oxidation of benzyl alcohol, the progress of the reaction can be followed by observing the changes in the IR spectrum over time. researchgate.net

The mechanism of the Suzuki-Miyaura cross-coupling, often used for the synthesis of the parent biaryl structure of this compound, has been studied using spectroscopic and computational methods. libretexts.orgrsc.org These studies have helped to elucidate the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. libretexts.org

While specific spectroscopic studies on the reaction mechanisms of this compound itself are not widely reported, the analysis of related compounds provides a strong basis for understanding its transformations. For example, ¹H and ¹³C NMR spectroscopy can confirm the structure of the products, such as the characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum after oxidation.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and help to determine the factors that influence them. The kinetics of the oxidation of benzyl alcohol, a model for this compound, have been investigated under various conditions. These studies often reveal the order of the reaction with respect to the alcohol, the oxidizing agent, and any catalysts. scispace.comasianpubs.orgcdnsciencepub.com

For example, the oxidation of benzyl alcohol by pyrazinium dichromate was found to be first order with respect to the substrate, the oxidant, and the acid catalyst. asianpubs.org The determination of kinetic isotope effects, by comparing the reaction rates of the normal alcohol and its deuterated analog (e.g., α,α-dideuteriobenzyl alcohol), can provide evidence for the rate-determining step, which is often the cleavage of the benzylic C-H bond. asianpubs.org

Table 3: Kinetic Parameters for the Oxidation of Benzyl Alcohol

| Oxidant | Solvent | Key Kinetic Findings | Reference |

| Chloramine-T | HClO₄/Cl⁻ | First order in alcohol and oxidant. | scispace.com |

| Pyrazinium dichromate | DMSO | First order in substrate, oxidant, and acid; kH/kD = 6.61. | asianpubs.org |

| Aqueous Sodium Dichromate | Water | Aldehydes are more resistant to oxidation than alcohols. | cdnsciencepub.com |

Derivatization Strategies and Analogue Synthesis of 3 Pyridin 3 Ylphenyl Methanol

Structural Modification at the Hydroxyl Group

The primary alcohol functionality of (3-pyridin-3-ylphenyl)methanol is a key site for derivatization, allowing for the synthesis of a wide range of analogues with altered properties such as lipophilicity and hydrogen bonding capacity.

Synthesis of Ethers and Esters of this compound

The conversion of the hydroxyl group into ethers and esters is a common strategy to modify the parent compound.

Ethers: Etherification can be achieved through various methods. The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.org For instance, reacting this compound with a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether. libretexts.org A milder variation of this synthesis uses silver oxide (Ag₂O) as the base, which allows for the direct reaction of the alcohol with the alkyl halide without pre-forming the alkoxide. libretexts.org Another modern approach for ether synthesis involves a net reductive etherification, where an aldehyde and an alcohol react with a phosphine (B1218219) in the presence of an acid to form an α-(alkoxyalkyl)phosphonium salt, which upon hydrolysis, yields the ether. rsc.org

Esters: Esterification of this compound can be accomplished through reaction with acylating agents. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding acetate (B1210297) ester. Similarly, benzoyl chloride can be used to introduce a benzoate (B1203000) group. In some cases, in-vivo hydrolysable esters are synthesized to create pro-drugs, which can improve the pharmacokinetic profile of the parent molecule. google.com

| Derivative Type | Reagent | Catalyst/Base | Product Name |

| Ether | Alkyl Halide | Sodium Hydride | Alkyl ether of this compound |

| Ether | Alkyl Halide | Silver Oxide | Alkyl ether of this compound |

| Ether | Aldehyde, Phosphine | Acid | Alkyl ether of this compound |

| Ester | Acetyl Chloride | Pyridine | (3-(pyridin-3-yl)phenyl)methyl acetate |

| Ester | Benzoyl Chloride | DMAP | (3-(pyridin-3-yl)phenyl)methyl benzoate |

Formation of Amino-Substituted Analogues

The hydroxyl group can be converted to an amino group to introduce basicity and alter the hydrogen bonding properties of the molecule. This transformation can be achieved through a two-step process involving initial conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or ammonia. Another approach involves the synthesis of amino acid esters, where the hydroxyl group reacts with the carboxylic acid of an amino acid. google.com These amino-substituted analogues are of interest in medicinal chemistry for their potential interactions with biological targets. evitachem.com

Functionalization of the Pyridine Ring

The pyridine ring of this compound is another key site for modification, allowing for the introduction of a variety of substituents that can influence the electronic properties and steric profile of the molecule.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions.

Halogenation: Selective halogenation of pyridines can be challenging but various methods have been developed. For instance, activating the pyridine ring with triflic acid and then adding a lithium halide (e.g., LiBr or LiI) can lead to the corresponding 4-bromo- or 4-iodopyridine (B57791) derivatives. mountainscholar.org

Cross-Coupling Reactions: The halogenated pyridine derivatives can then be used in a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyridine with a boronic acid or ester to form a new C-C bond. acs.orgmdpi.com

Stille Coupling: This involves the reaction of the halogenated pyridine with an organostannane. nrochemistry.com

Sonogashira Coupling: This reaction couples the halogenated pyridine with a terminal alkyne. nrochemistry.com

Buchwald-Hartwig Amination: This method is used to form a C-N bond by reacting the halogenated pyridine with an amine. nrochemistry.com

These reactions are instrumental in synthesizing a diverse library of analogues with various substituents on the pyridine ring. nrochemistry.com

| Reaction | Reactant | Catalyst | Product |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Palladium Catalyst | Aryl/Alkyl-substituted pyridine |

| Stille Coupling | Organostannane | Palladium Catalyst | Aryl/Alkyl-substituted pyridine |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalyst | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst | Amino-substituted pyridine |

Introduction of Alkyl and Aryl Substituents

Alkyl and aryl groups can be introduced onto the pyridine ring through various methods, including the cross-coupling reactions mentioned above. For example, a Suzuki-Miyaura coupling reaction between a halogenated this compound derivative and an appropriate arylboronic acid can yield an aryl-substituted analogue. researchgate.net Direct alkylation methods, although less common, can also be employed.

Modification of the Phenyl Ring

The phenyl ring of this compound offers another site for derivatization, although it is generally less reactive towards electrophilic substitution than the pyridine ring. Functionalization of the phenyl ring can be achieved through directed ortho-metalation, where a directing group guides the deprotonation and subsequent reaction with an electrophile to a specific position on the ring. Alternatively, palladium-catalyzed cross-coupling reactions can be employed if a halogenated phenyl precursor is used in the initial synthesis of the this compound scaffold. Research on the functionalization of the phenyl ring of similar MPEP analogs has shown that the introduction of nitro (NO₂) and cyano (CN) groups can lead to the retention of biological activity. nih.gov

Para-, Meta-, and Ortho-Substituted Analogues of this compound

The synthesis of analogues bearing substituents at the para-, meta-, and ortho-positions of the phenyl ring is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. diva-portal.org This approach allows for the strategic introduction of a wide array of functional groups by coupling various substituted phenylboronic acids with a suitable pyridyl partner or vice-versa.

A general synthetic route involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with a (3-(hydroxymethyl)phenyl)boronic acid that already contains the desired ortho-, meta-, or para-substituent. Conversely, 3-pyridylboronic acid can be coupled with a substituted 1-bromo-3-(hydroxymethyl)benzene derivative. The choice of starting materials can be influenced by commercial availability and the reactivity of the substituents under the reaction conditions.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: This is the predominant method for forming the core biaryl bond. diva-portal.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PEPPSI-IPr, a base like potassium carbonate, and a solvent mixture such as dioxane/water or DMF. diva-portal.org For instance, the synthesis of para-substituted analogues can be accomplished by using various 4-substituted-3-(hydroxymethyl)phenylboronic acids. Studies on related biaryl systems have demonstrated the successful introduction of para-substituents like cyano, carboxyl, and tetrazolyl groups onto a phenyl ring using this methodology. nih.gov

Negishi Coupling: For certain arylalkyl substitutions, Negishi coupling, which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, provides an alternative route. nih.gov

Substitution on Pre-formed Scaffolds: Direct functionalization of the pre-formed (3-pyridin-3-yl)phenyl scaffold is less common for generating specific isomers due to potential regioselectivity issues. However, reactions like nitration can be performed, followed by reduction to an amine, which can then be further derivatized.

Research on analogous scaffolds has shown that introducing specific substituents can significantly influence the molecule's properties. For example, the development of bisanilinopyrimidine inhibitors has involved synthesizing analogues with ortho-substituents like fluoro, chloro, and bromo groups on an aniline (B41778) ring, which corresponds to the phenyl ring in the this compound structure. nih.gov Similarly, para-substituted phenyl derivatives have been synthesized to explore structure-activity relationships in various chemical contexts. nih.gov

| Analogue Type | Example Substituent | General Synthetic Method | Key Reagents |

|---|---|---|---|

| Para-Substituted | -COOH, -CN, -F | Suzuki-Miyaura Coupling | 3-Pyridylboronic acid, Substituted 1-bromo-3-(hydroxymethyl)benzene, Pd catalyst, Base |

| Meta-Substituted | -CF₃, -CH₃ | Suzuki-Miyaura Coupling | 3-Halopyridine, Substituted (3-(hydroxymethyl)phenyl)boronic acid, Pd catalyst, Base |

| Ortho-Substituted | -Cl, -OCH₃ | Suzuki-Miyaura Coupling | 3-Halopyridine, 2-Substituted-(3-(hydroxymethyl)phenyl)boronic acid, Pd catalyst, Base |

Stereochemical Considerations in Analogue Synthesis

The parent molecule, this compound, is achiral. However, stereocenters can be introduced through derivatization, necessitating stereoselective synthetic methods to control the absolute or relative configuration of the resulting analogues.

A primary point for introducing chirality is the benzylic carbon bearing the hydroxyl group. Oxidation of this compound to the corresponding ketone, (3-pyridin-3-yl)phenyl methanone, provides a prochiral substrate. Subsequent asymmetric hydrogenation of this ketone can yield a chiral secondary alcohol. This strategy has been successfully applied to related pyridin-2-yl ketones, where iridium-based catalysts with chiral ligands are used to achieve high enantiomeric excess (ee) of the resulting (R)- or (S)-alcohol.

Further derivatization can lead to more complex stereochemical challenges. For instance, the synthesis of analogues incorporating a substituted pyrrolidine (B122466) ring requires control over multiple stereocenters. nih.gov Diastereoselective approaches, such as those starting from chiral precursors like (S)-O-methyl-proline, can be employed. nih.gov These multi-step syntheses often involve key steps like diastereoselective reductions or C(sp³)-H activation-arylation strategies to set the desired stereochemistry. nih.gov

Once chiral analogues are synthesized, their enantiomeric purity is often determined by chiral High-Performance Liquid Chromatography (HPLC), sometimes after derivatization with a fluorescent tag to enhance detection. researchgate.net

| Target Chiral Moiety | Synthetic Strategy | Key Step / Reagents | Example Outcome |

|---|---|---|---|

| Chiral Secondary Alcohol | Asymmetric Hydrogenation | Prochiral ketone, Chiral Ir or Rh catalyst, H₂ | (R)- or (S)-(3-pyridin-3-ylphenyl)methanol |

| Substituted Heterocycle (e.g., Pyrrolidine) | Diastereoselective Synthesis | Chiral pool starting material, stereoselective cyclization or C-H activation | (2S,3R)-pyrrolidine analogues |

| Substituted Piperidine | Catalytic Hydrogenation of Pyridine Ring | H₂, Pd/C or Rh catalyst | cis/trans-diastereomers |

Synthesis of Heterocyclic Ring-Fused Derivatives

The this compound scaffold can be elaborated into more complex structures where the pyridine or phenyl ring is fused to another heterocyclic system. These syntheses typically require the introduction of reactive functional groups onto the biaryl core, which then act as handles for cyclization reactions.

One major strategy involves the annulation of a new ring onto the pyridine moiety. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved starting from a 2-amino-3-cyanopyridine (B104079) precursor. mdpi.com An appropriately substituted (3-pyridin-3-yl)phenyl precursor, such as 2-amino-5-(3-(hydroxymethyl)phenyl)pyridine-3-carbonitrile, could be treated with reagents like formic acid, urea, or ethyl acetoacetate (B1235776) to construct the fused pyrimidine (B1678525) ring. mdpi.com

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 2-hydrazinopyridine (B147025) derivatives. mdpi.commdpi.com Reacting a 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) hydrate (B1144303) yields a 3-amino-1H-pyrazolo[3,4-b]pyridine intermediate, which can be further functionalized. mdpi.com Applying this to the target scaffold would involve preparing a precursor like 6-chloro-5-(3-(hydroxymethyl)phenyl)-4-methyl-2-phenyl-pyridinecarbonitrile and reacting it with hydrazine hydrate. mdpi.com

The synthesis of imidazo[1,5-a]pyridines can be accomplished through a Ritter-type reaction, which involves the intramolecular cyclization of a nitrilium ion with the pyridine nitrogen. acs.org This would require a precursor with a benzylic carbocation or a group that can generate one, adjacent to the pyridine ring.

Other fused systems, such as quinolines and naphthyridines , can also be synthesized. The Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, is a classic method for quinoline (B57606) synthesis and could be adapted for use with a ketone derivative of this compound. nih.gov

| Fused Heterocycle | General Synthetic Approach | Key Precursor Type | Reference Reaction |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | Annulation onto Pyridine Ring | 2-Amino-3-cyanopyridine derivative | Condensation with formic acid or urea |

| Pyrazolo[3,4-b]pyridine | Annulation onto Pyridine Ring | 2-Hydrazino-3-cyanopyridine derivative | Reaction of a 2-chloropyridine (B119429) with hydrazine |

| Imidazo[1,5-a]pyridine | Intramolecular Cyclization | Pyridin-2-ylmethyl alcohol derivative | Ritter-type reaction |

| Quinoline | Annulation onto Benzene (B151609) Ring | Aryl ketone derivative | Pfitzinger reaction with isatin |

Advanced Spectroscopic and Chromatographic Methodologies for 3 Pyridin 3 Ylphenyl Methanol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of (3-pyridin-3-ylphenyl)methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen resonances, providing a complete picture of the molecule's covalent framework and spatial arrangement.

The 1D NMR spectra provide foundational information regarding the chemical environment of each nucleus. The predicted chemical shifts are based on the distinct electronic effects of the hydroxymethyl group (-CH₂OH), which is weakly electron-donating, and the pyridin-3-yl group, which exerts an electron-withdrawing effect.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic, benzylic, and hydroxyl regions. The aromatic region (typically δ 7.0-8.8 ppm) is complex due to the presence of two distinct, coupled spin systems from the phenyl and pyridyl rings. The protons on the pyridine (B92270) ring are generally shifted further downfield than those on the phenyl ring due to the electronegativity of the nitrogen atom. The benzylic protons of the -CH₂OH group are expected to appear as a singlet around δ 4.7 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum displays signals for the eleven unique aromatic carbons and the single aliphatic carbon of the hydroxymethyl group. The pyridine carbons resonate at characteristic downfield shifts, with C2' and C6' being particularly deshielded by the adjacent nitrogen. The ipso-carbons (C3 of the phenyl ring and C3' of the pyridine ring) involved in the biaryl linkage are also clearly identifiable. The benzylic carbon (C7) signal is typically found around δ 65 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a specialized technique used to probe the electronic environment of the nitrogen atom. For this compound, a single resonance is expected for the pyridine nitrogen. The chemical shift of a pyridine nitrogen atom typically falls within the range of δ -70 to -130 ppm relative to nitromethane. scispace.comresearchgate.netrsc.org The exact chemical shift is sensitive to solvent effects and the electronic nature of substituents on the ring. rsc.orgjapsonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects in CDCl₃. Actual experimental values may vary.

| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

| 1 | Phenyl C-H | ~7.45, t | ~129.5 |

| 2 | Phenyl C-H | ~7.55, s | ~126.0 |

| 3 | Phenyl C-ipso | - | ~142.0 |

| 4 | Phenyl C-H | ~7.40, d | ~126.5 |

| 5 | Phenyl C-H | ~7.48, t | ~129.0 |

| 6 | Phenyl C-H | ~7.35, d | ~125.5 |

| 7 | Methylene (B1212753) -CH₂- | ~4.7, s | ~65.0 |

| 8 | Hydroxyl -OH | variable, br s | - |

| 2' | Pyridyl C-H | ~8.80, s | ~150.0 |

| 3' | Pyridyl C-ipso | - | ~135.0 |

| 4' | Pyridyl C-H | ~7.90, d | ~138.0 |

| 5' | Pyridyl C-H | ~7.40, dd | ~124.0 |

| 6' | Pyridyl C-H | ~8.60, d | ~148.5 |

2D NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity within the phenyl ring (H4-H5-H6) and within the pyridine ring (H4'-H5'-H6'). The absence of a COSY correlation to H2 confirms its isolated position on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for the definitive assignment of each carbon atom that bears a proton by linking the ¹H and ¹³C data. For instance, the signal at ~4.7 ppm in the ¹H spectrum will correlate to the carbon signal at ~65 ppm in the ¹³C spectrum, assigning both to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) couplings between protons and carbons, allowing for the connection of different molecular fragments. Key correlations would include the benzylic protons (H7) coupling to the ipso-carbon of the phenyl ring (C3) and its neighbors (C2, C4), confirming the attachment point of the methanol (B129727) group. Critically, HMBC correlations between a proton on one ring and the ipso-carbon of the other (e.g., H2 to C3' and H2' to C3) would unambiguously establish the C3-C3' linkage between the two aromatic rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. While there are no stereochemical elements to define in this achiral molecule, NOESY is valuable for confirming the conformation and connectivity. A strong NOE between the benzylic protons (H7) and the ortho protons on the phenyl ring (H2, H6) would be expected. Furthermore, NOE correlations between protons on the two different rings, such as between H2 and H2'/H4', would provide definitive proof of their spatial proximity and confirm the biaryl linkage.

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Structural Information Provided |

| COSY | H4 / H5 / H6 | H5 / H4, H6 / H5 | Connectivity within the phenyl ring spin system |

| H4' / H5' / H6' | H5' / H4', H6' / H5' | Connectivity within the pyridine ring spin system | |

| HSQC | H7 (-CH₂) | C7 (-CH₂) | Assigns the benzylic carbon |

| Aromatic Protons | Attached Aromatic Carbons | Assigns protonated aromatic carbons | |

| HMBC | H7 (-CH₂) | C2, C4, C3 | Confirms position of the hydroxymethyl group |

| H2 | C3', C4' | Confirms C3-C3' biaryl linkage | |

| H2' | C3, C2, C4 | Confirms C3-C3' biaryl linkage | |

| NOESY | H7 (-CH₂) | H2, H6 | Confirms proximity of methylene to phenyl ring |

| H2 | H2', H4' | Confirms spatial proximity of the two rings |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential data on the molecular weight and structural components of the molecule through controlled fragmentation.

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₂H₁₁NO, the calculated monoisotopic mass is 185.08406 Da. nih.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for the elemental composition of the compound, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For benzyl (B1604629) alcohol derivatives, common fragmentation pathways include the loss of water and cleavage of bonds adjacent to the hydroxyl group and the aromatic rings. libretexts.org

A plausible fragmentation pathway for this compound ([M]⁺˙ at m/z 185) would include:

Loss of a hydrogen radical to form an [M-H]⁺ ion at m/z 184.

Loss of a hydroxyl radical ([M-•OH]⁺) to yield a fragment at m/z 168.

Loss of a water molecule ([M-H₂O]⁺˙), a characteristic fragmentation for alcohols, resulting in an ion at m/z 167. libretexts.org

Loss of the hydroxymethyl radical ([M-•CH₂OH]⁺) to produce the 3-pyridin-3-yl-phenyl cation at m/z 154.

Cleavage of the C-C bond between the two rings, which can lead to characteristic pyridyl (m/z 78) or phenylmethanol-based fragments.

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Loss |

| 185 | 184 | H• | H |

| 185 | 168 | •OH | HO |

| 185 | 167 | H₂O | H₂O |

| 185 | 154 | •CH₂OH | CH₃O |

| 154 | 78 | C₆H₄ | C₆H₄ |

| 185 | 78 | C₇H₇O | C₇H₇O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected bands for this compound include:

A strong and broad absorption band in the 3400–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, which is typically broadened by hydrogen bonding.

Multiple sharp, weaker bands above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Bands in the 2950-2850 cm⁻¹ region due to the aliphatic C-H stretching of the methylene (-CH₂) group.

A series of sharp absorptions between 1610 cm⁻¹ and 1450 cm⁻¹, corresponding to the C=C and C=N stretching vibrations within the aromatic and pyridine rings.

A strong C-O stretching band for the primary alcohol, typically appearing in the 1050–1000 cm⁻¹ range.

Strong bands in the 900–675 cm⁻¹ fingerprint region from out-of-plane C-H bending, which can be diagnostic of the ring substitution patterns.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and provides complementary information to IR.

The O-H stretch is typically very weak in the Raman spectrum.

Aromatic ring stretching vibrations (C=C and C=N) usually produce strong, sharp signals in the 1610-1570 cm⁻¹ region, making Raman particularly useful for analyzing the aromatic skeleton.

The symmetric stretching of the aromatic rings often results in a very strong Raman band near 1000 cm⁻¹.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3400-3200 (Strong, Broad) | Weak |

| Aromatic Rings | C-H Stretch | 3100-3000 (Medium-Weak) | Medium-Strong |

| Methylene (-CH₂) | C-H Stretch | 2950-2850 (Medium) | Medium |

| Aromatic Rings | C=C / C=N Stretch | 1610-1450 (Variable, Sharp) | Strong |

| Alcohol (C-OH) | C-O Stretch | 1050-1000 (Strong) | Weak |

| Aromatic Rings | Ring Breathing | Weak | ~1000 (Strong) |

| Aromatic Rings | C-H Out-of-Plane Bend | 900-675 (Strong) | Weak |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound. The molecule's structure, featuring a phenyl ring, a pyridine ring, and a hydroxymethyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed are of the π → π* and n → π* types, originating from the aromatic systems and the non-bonding electrons of the nitrogen and oxygen atoms.

The UV-Vis spectrum of this compound is expected to show intense absorption bands associated with π → π* transitions within the conjugated biphenyl-like system. academie-sciences.fr By analogy with related phenylpyridine and bipyridyl compounds, these transitions are typically observed in the range of 250-350 nm. academie-sciences.frresearchgate.netresearchgate.net The phenyl and pyridyl moieties possess distinct π-electron systems, and their coupling in the 3,3'-biphenyl arrangement influences the energy and intensity of these absorptions.

Additionally, weaker n → π* transitions are anticipated. These arise from the excitation of non-bonding electrons on the pyridine's nitrogen atom and the methanol's oxygen atom to anti-bonding π* orbitals of the aromatic rings. These transitions are generally lower in energy and intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands. mdpi.com The solvent polarity can influence the position of these bands, particularly the n → π* transitions, due to differential stabilization of the ground and excited states.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 250 - 300 | High | Phenyl and Pyridine Rings |

| π → π (Conjugated System) | 300 - 350 | High | Pyridin-yl-phenyl System |

| n → π* | 340 - 380 | Low | Pyridine Nitrogen, Methanol Oxygen |

Note: The exact λmax and ε values are dependent on the solvent and experimental conditions. Data is inferred from analogous compounds like phenylpyridines and bipyridyls. academie-sciences.frresearchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of crystalline solids. For this compound, obtaining suitable single crystals would allow for the unambiguous determination of its solid-state conformation.

The analysis would also yield precise measurements of all bond lengths and angles, which can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) for validation. Furthermore, SCXRD reveals the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group (O-H···N or O-H···O) and potential C-H···π or π-π stacking interactions between the aromatic rings, which govern the crystal lattice's stability.

Table 2: Key Crystallographic Parameters Obtainable from SCXRD for this compound

| Parameter | Significance | Example Value (from Analogues) |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Monoclinic, P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit. | a = 6.2 Å, b = 26.0 Å, c = 12.4 Å, β = 93.2° mdpi.com |

| Pyridyl-Phenyl Dihedral Angle | Indicates the twist between the aromatic rings. | 67.0 - 78.7° nih.gov |

| Hydrogen Bond Geometry (Donor-Acceptor Distance, Angle) | Defines the strength and directionality of H-bonds. | O-H···N distance ~2.8 Å |

| π-π Stacking Distance | Indicates close packing of aromatic rings. | ~3.8 Å |

Co-crystal and Salt Form Characterization

The presence of both a hydrogen bond donor (the methanol -OH group) and a hydrogen bond acceptor (the pyridine nitrogen) makes this compound an excellent candidate for forming co-crystals and salts. google.com Characterization of these multi-component solids is crucial for understanding and modifying the compound's physicochemical properties.

X-ray crystallography, particularly powder X-ray diffraction (PXRD) for initial screening and SCXRD for definitive structure elucidation, is the primary tool for this characterization. By co-crystallizing with pharmaceutically acceptable co-formers (e.g., carboxylic acids), it is possible to generate novel solid forms with altered solubility, stability, and bioavailability.

Similarly, the basic nature of the pyridine nitrogen allows for the formation of various acid addition salts. google.com Treatment with acids like hydrochloric, sulfuric, phosphoric, fumaric, or maleic acid could yield crystalline salts. google.com X-ray diffraction would confirm the formation of a new crystalline phase and determine the precise location of the proton transfer and the resulting hydrogen bonding network between the protonated pyridinium (B92312) ion and the counter-ion.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction impurities and for its quantitative analysis and purity verification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment and quantification of non-volatile organic compounds like this compound. Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Given the polarity of the molecule, a reversed-phase (RP) HPLC method is typically employed, using a C18 or C8-functionalized silica (B1680970) column. The hydrophilic nature of the pyridine moiety can sometimes lead to poor peak shape on traditional RP columns. helixchrom.com Therefore, mixed-mode columns or the use of mobile phase additives may be necessary. helixchrom.com

The mobile phase usually consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. lcms.cz To ensure good peak symmetry for the basic pyridine compound, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the stationary phase and to protonate the analyte. helixchrom.com Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance (e.g., its λmax determined by UV-Vis spectroscopy).

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Elution of the analyte; control of retention and peak shape. |

| Gradient | 20% B to 80% B over 15 minutes | To elute the compound of interest and any impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 260 nm | Quantitation based on UV absorbance. |

| Injection Volume | 10 µL | Standard volume for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. The hydroxyl group in this compound makes it polar and non-volatile, and prone to thermal degradation in the hot GC injector. Therefore, chemical derivatization is essential prior to GC-MS analysis. jfda-online.com

The most common derivatization strategy for hydroxyl groups is silylation. researchgate.net This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like pyridine. caltech.edunih.gov This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.

The resulting TMS-ether derivative is significantly more volatile and thermally stable, allowing for successful separation on a standard non-polar GC column (e.g., a 5% phenyl-polysiloxane phase). caltech.edu The separated derivative is then introduced into the mass spectrometer, which provides a mass spectrum that confirms the identity of the compound and can be used for sensitive quantification.

Table 4: GC-MS Analysis Protocol for Derivatized this compound

| Step | Parameter/Reagent | Details |

| Derivatization | Silylating Agent: BSTFA with 1% TMCSSolvent/Catalyst: Pyridine | The sample is dissolved in pyridine, and BSTFA is added. The mixture is heated (e.g., 60-70 °C for 30-60 min) to ensure complete reaction. caltech.edudergipark.org.tr |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Non-polar stationary phase for separation of the volatile derivative. |

| Oven Program | Initial: 100 °C, Ramp: 10 °C/min to 280 °C, Hold: 5 min | Temperature program to separate the derivative from by-products and impurities. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for generating reproducible mass spectra. |

| MS Detection | Scan mode (e.g., m/z 50-550) | To obtain a full mass spectrum for identification. |

Theoretical and Computational Studies of 3 Pyridin 3 Ylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure based on its electron density. A DFT analysis of (3-pyridin-3-ylphenyl)methanol would yield critical insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy level is an indicator of the molecule's electron-donating capability, whereas the LUMO energy level reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. Generally, a smaller gap is indicative of higher reactivity.

For this compound, DFT calculations would likely identify the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group as regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aromatic rings may possess regions of lower electron density.

A hypothetical summary of DFT results for this compound is presented in the table below.

| Parameter | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied electron orbital. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule. |

| Dipole Moment | 2.8 D | Indicates a moderate molecular polarity. |

Note: The values presented in this table are illustrative and not derived from actual computational studies on this compound.

Energy minimization studies would reveal the global minimum energy conformer, as well as other low-energy conformers that could co-exist. This conformational information is vital for understanding the molecule's potential interactions with biological targets or other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic view of their behavior. An MD simulation of this compound, often conducted in a simulated solvent environment like water or methanol, would illuminate its conformational flexibility and intermolecular interactions.

These simulations can reveal how the molecule's structure fluctuates in solution, offering a more realistic representation of its conformational landscape than static calculations. MD is also a powerful tool for studying non-covalent interactions, such as hydrogen bonding between the molecule's hydroxyl group or pyridine nitrogen and surrounding solvent molecules.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. In the absence of specific experimental data for this compound, computational modeling can be used to predict potential biological activities.

If a biological target were identified, molecular docking simulations could be performed to predict how this compound might bind to the active site of a protein. By comparing the predicted binding affinities and interactions of a series of related compounds, a SAR model can be developed. Such models are valuable for guiding the design of new molecules with enhanced activity. For instance, SAR studies on related pyrazolone (B3327878) derivatives have been used to optimize their activity against the parasite Trypanosoma cruzi.

Reaction Mechanism Elucidation Using Computational Tools

Computational methods can be employed to investigate the detailed pathways of chemical reactions involving this compound. For example, the mechanism of oxidation of the methanol group to an aldehyde or carboxylic acid could be explored.

Through quantum chemical calculations, the entire reaction coordinate can be mapped, including the identification of transition states and intermediates. The calculation of activation energies for each step provides a quantitative assessment of the reaction's feasibility. Such detailed mechanistic insights are often challenging to obtain solely through experimental approaches. For example, DFT studies have successfully elucidated the mechanisms of acid-catalyzed esterification reactions involving methanol.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental data.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with high accuracy, aiding in the assignment of peaks in experimental spectra.

IR Spectroscopy : The vibrational frequencies and their intensities can be computed to generate a predicted Infrared (IR) spectrum. This would show characteristic absorption bands for the molecule's functional groups, such as the O-H stretch of the alcohol and the aromatic C-H and C=C/C=N vibrations.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, yielding the maximum absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, which provides information on the molecule's conjugated π-electron system.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, -CH₂OH) | 4.55 | 4.60 |

| ¹³C NMR (δ, ppm, -CH₂OH) | 64.8 | 65.2 |

| IR (cm⁻¹, O-H stretch) | 3380 | 3400 |

| UV-Vis (λmax, nm) | 252 | 250 |

Note: The values presented in this table are illustrative and not derived from actual data for this compound.

Investigations into Biological Activity Mechanisms of 3 Pyridin 3 Ylphenyl Methanol and Its Analogues

Enzyme Inhibition and Activation Mechanisms

Analogues of (3-pyridin-3-ylphenyl)methanol have demonstrated the ability to modulate the activity of various enzymes, a key mechanism through which small molecules exert their physiological effects. These interactions are often characterized by a high degree of specificity and can lead to either the inhibition or, less commonly, the activation of enzymatic processes. The pyridine (B92270) moiety, a central feature of these compounds, frequently plays a crucial role in binding to enzyme active sites.

Kinetic studies are fundamental to understanding the nature of enzyme inhibition. Such analyses for pyridine-containing compounds have revealed diverse inhibitory profiles, including competitive, noncompetitive, and mixed-type inhibition, depending on the enzyme and the specific structure of the analogue. khanacademy.org These studies provide quantitative measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

For instance, a series of pyridine carboxamide and carbothioamide derivatives were evaluated for their inhibitory action against urease. Several of these compounds exhibited potent inhibition, with IC₅₀ values in the micromolar range. nih.gov The mode of interaction was further elucidated through kinetic studies, which can help in designing more effective inhibitors. nih.gov Similarly, novel pyrimidine (B1678525) and pyridine derivatives have been synthesized and evaluated as multitarget cholinesterase inhibitors, with some compounds showing significant potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 1: Inhibitory Activity of Selected Pyridine Analogues against Various Enzymes

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridine Carboxamide Derivatives | Urease | 1.07 ± 0.043 | nih.gov |

| Pyridine Carbothioamide Derivatives | Urease | 2.18 ± 0.058 | nih.gov |

| Pyrimidine-Pyridine Hybrid | Acetylcholinesterase (AChE) | Not specified | nih.gov |

| Pyrimidine-Pyridine Hybrid | Butyrylcholinesterase (BChE) | Kᵢ = 99 ± 71 nM | nih.gov |

| 3-Phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids | Carbonic Anhydrase II | 12.1 to 53.6 | mdpi.com |